1-(3-CHLORO-4-METHYLPHENYL)-3,4-DIMETHYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
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Overview
Description
1-(3-Chloro-4-methylphenyl)-3,4-dimethyl-1H,6H-pyrano[2,3-c]pyrazol-6-one is a complex organic compound with a unique structure that combines a pyrano[2,3-c]pyrazole core with a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-3,4-dimethyl-1H,6H-pyrano[2,3-c]pyrazol-6-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 3-chloro-4-methylbenzaldehyde with 3,4-dimethylpyrazole in the presence of a base, followed by cyclization to form the pyrano[2,3-c]pyrazole ring system. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like recrystallization and chromatography would be common .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-3,4-dimethyl-1H,6H-pyrano[2,3-c]pyrazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3,4-dimethyl-1H,6H-pyrano[2,3-c]pyrazol-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,4-dimethyl-1H,6H-pyrano[2,3-c]pyrazol-6-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methylphenyl)-4-cyano-1H-pyrazol-5-carbamoylurea: This compound shares a similar pyrazole core but differs in its functional groups, leading to different chemical and biological properties.
3-Methyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Another related compound with a pyrazole core, used in different applications due to its unique substituents.
Uniqueness
1-(3-Chloro-4-methylphenyl)-3,4-dimethyl-1H,6H-pyrano[2,3-c]pyrazol-6-one is unique due to its combination of a pyrano[2,3-c]pyrazole ring system with a chloromethylphenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-8-4-5-11(7-12(8)16)18-15-14(10(3)17-18)9(2)6-13(19)20-15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVIGFHVAVPGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=CC(=O)O3)C)C(=N2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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